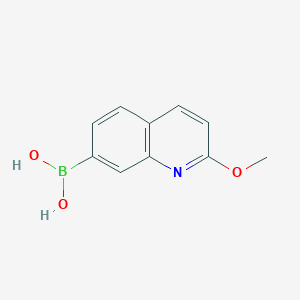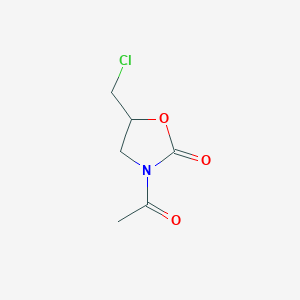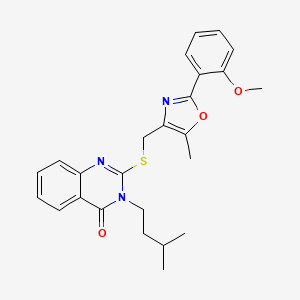![molecular formula C20H13ClN4O3S B2483597 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine CAS No. 1111419-34-1](/img/structure/B2483597.png)
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions with specific reagents to introduce various functional groups strategically. While there is no direct synthesis information on this exact compound in the literature, related works, such as the synthesis of pyridazine analogs, provide valuable insights. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involved treating 2-(4-chloro-3 methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by the addition of specific reagents under cold conditions to achieve the desired compound, which was then characterized by spectroscopic techniques (Sallam et al., 2021).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques and X-ray diffraction studies. The detailed structure helps in understanding the arrangement of atoms and the stereochemistry of the molecule. For example, the structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative provided insights into the molecular interactions and stability of the molecule in the solid state (Naveen et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound like "3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine" is influenced by its functional groups and molecular structure. Reactions such as cyclization, substitution, and addition are common for synthesizing and modifying heterocyclic compounds. The interaction of heterocyclic compounds with nitrile oxides to form various derivatives highlights the versatility of these molecules in chemical reactions (Kandeel & Youssef, 2001).
Physical Properties Analysis
Physical properties, including melting points, boiling points, solubility, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. For instance, the study of oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides revealed insights into their high energy content, thermal stability, and crystal density, which are essential for practical applications (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of a compound define its reactivity, stability, and potential interactions with other molecules. For example, the study of reactions of certain thiazolidines with nitrile oxides to produce oxadiazine derivatives provides insight into the compound's susceptibility to undergo specific chemical transformations, demonstrating the compound's functional versatility and reactivity (Kandeel & Youssef, 2001).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Researchers have synthesized various heterocyclic compounds, including pyridazine analogs, due to their significant pharmaceutical importance. For instance, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been synthesized and its structure confirmed through spectroscopic techniques and X-ray diffraction studies. This highlights the focus on structural analysis and synthesis of pyridazine derivatives for potential applications in medicinal chemistry (Sallam et al., 2021).
Potential Antidepressant Effects
- The behavioral profiles of pyridazine derivatives, specifically their potential as antidepressants, have been evaluated in mice. This suggests a research interest in the neurological or psychological applications of these compounds (Rubat et al., 1995).
Antiviral Activity
- There is a notable interest in the antiviral properties of pyridazine derivatives. Various heterocyclic systems, including those with a pyridazine moiety, have been synthesized and tested for their antiviral activity against viruses like HAV and HSV-1 (Hashem et al., 2007). This indicates the potential of these compounds in developing antiviral medications.
Nematocidal Activity
- Novel oxadiazole derivatives, containing pyridazine structures, have shown promising nematocidal activities. This research demonstrates the potential of these compounds in agricultural applications, particularly in pest control (Liu et al., 2022).
Plant Growth Stimulation
- Pyridazine derivatives have been synthesized and screened for plant growth stimulant activity. Some compounds showed pronounced activity, suggesting their utility in agriculture and plant sciences (Yengoyan et al., 2018).
Antimicrobial Properties
- Research on pyridazine derivatives includes studying their antimicrobial activities. This area of research explores the potential of these compounds in combating bacterial and fungal infections (Naganagowda et al., 2011).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-14-3-1-2-12(8-14)15-5-7-19(24-23-15)29-10-18-22-20(25-28-18)13-4-6-16-17(9-13)27-11-26-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDFLGWYHXRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)

![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2483532.png)
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
